
Diethylfluorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylfluorosilane is an organosilicon compound with the molecular formula C₄H₁₁FSi. It is a derivative of silane, where two ethyl groups and one fluorine atom are bonded to a silicon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethylfluorosilane can be synthesized through several methods. One common approach involves the reaction of diethylchlorosilane with a fluorinating agent such as antimony trifluoride. The reaction typically occurs under controlled conditions to ensure the selective replacement of the chlorine atom with a fluorine atom .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as distillation to remove any impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Diethylfluorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.
Oxidation and Reduction Reactions: Under specific conditions, this compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon derivatives, while oxidation reactions may produce silicon oxides .
Aplicaciones Científicas De Investigación
Diethylfluorosilane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of diethylfluorosilane involves its interaction with various molecular targets. The silicon-fluorine bond in this compound is highly reactive, making it a useful reagent in chemical transformations. The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Additionally, the ethyl groups attached to the silicon atom can influence the reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Difluorosilane (SiH₂F₂): A gaseous compound with two fluorine atoms bonded to silicon.
Diethylchlorosilane (C₄H₁₁ClSi): Similar to diethylfluorosilane but with a chlorine atom instead of fluorine.
Uniqueness of this compound
This compound is unique due to the presence of both ethyl groups and a fluorine atom bonded to silicon. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical and industrial applications .
Propiedades
Fórmula molecular |
C4H10FSi |
|---|---|
Peso molecular |
105.21 g/mol |
InChI |
InChI=1S/C4H10FSi/c1-3-6(5)4-2/h3-4H2,1-2H3 |
Clave InChI |
NHKNTPNJXCHBCX-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)


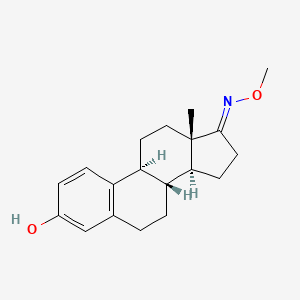
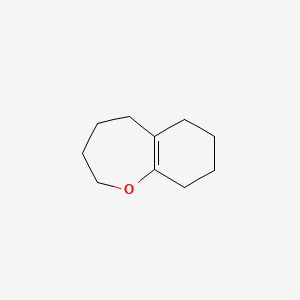

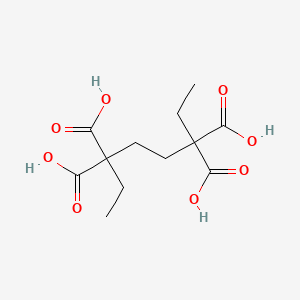
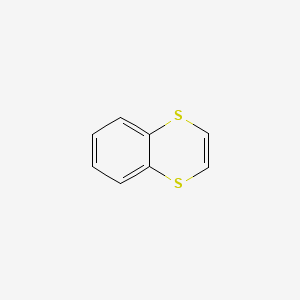



![2-[(4-Methylphenyl)sulfonyl]-5-nitro-2,3-dihydro-1h-isoindole](/img/structure/B14748026.png)
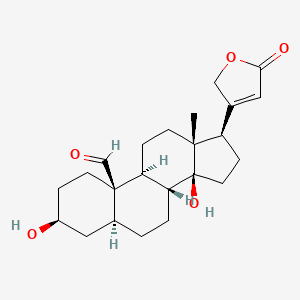
![2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14748047.png)
